Structural Advantage: The 4-Methylthio Substituent Enables Unique α-Chloro-α-(methylthio)acetophenone Reactivity in Benzil Synthesis
The 4-methylthio substituent enables this compound to function as an α-chloro-α-(methylthio)acetophenone in Lewis acid-promoted Friedel-Crafts reactions with arenes, yielding products that can be subsequently converted to unsymmetrically substituted benzils upon treatment with cupric chloride in aqueous acetone [1]. Analogs lacking the methylthio group (e.g., 2-chloro-1-phenylethanone) cannot participate in this specific α-chloro-α-(methylthio)acetophenone reaction manifold because the α-methylthio group is essential for the subsequent cupric chloride-mediated transformation to the benzil product [1].
| Evidence Dimension | Synthetic pathway accessibility |
|---|---|
| Target Compound Data | Participates in Friedel-Crafts reaction with arenes followed by CuCl2-mediated conversion to unsymmetrical benzils |
| Comparator Or Baseline | 2-chloro-1-phenylethanone (α-chloroacetophenone without α-methylthio group): pathway not applicable |
| Quantified Difference | Reaction proceeds with 3 molar equivalents of CuCl2 in aqueous acetone to afford benzil derivatives (yields reported for related substrates range 60-85%) |
| Conditions | Lewis acid-promoted Friedel-Crafts reaction of arenes with α-chloro-α-(methylthio)acetophenones; CuCl2 (3 eq) in aqueous acetone |
Why This Matters
This enables access to unsymmetrically substituted benzils that are inaccessible via non-methylthio analogs, directly impacting the selection of this building block for diversity-oriented synthesis.
- [1] Miyake, Y. et al. (2008). Synthesis of Unsymmetrically Substituted Benzils via the Friedel-Crafts Reaction of Arenes with α-Chloro-α-(methylthio)acetophenones. Chemistry Letters, 37(3), 318-319. View Source
